molecular formula C11H9FO3 B8144696 Ethyl 6-fluorobenzofuran-7-carboxylate

Ethyl 6-fluorobenzofuran-7-carboxylate

Cat. No.: B8144696
M. Wt: 208.18 g/mol
InChI Key: UCYZLXGEGADIQQ-UHFFFAOYSA-N
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Description

Ethyl 6-fluorobenzofuran-7-carboxylate, also known as β-Lactamase-IN-2, is a potent beta-lactamase inhibitor cited in patent WO 2019075084 A1 . This compound functions by inhibiting β-lactamase enzymes, which are produced by bacteria and are a primary mechanism of resistance to beta-lactam antibiotics like penicillins and cephalosporins. As such, it has shown promising antibacterial effects and is a valuable chemical tool in research aimed at overcoming antibiotic resistance . The benzofuran-7-carboxylate scaffold is recognized as a significant pharmacophore in medicinal chemistry, with recent research highlighting its application in developing inhibitors for targets such as PARP1, indicating its utility beyond antibacterial studies . This product is presented as a colorless to light yellow liquid and has a molecular formula of C11H9FO3 and a molecular weight of 208.19 g/mol . It exhibits a calculated LogP of 2.6 and offers high solubility in DMSO (~100 mg/mL) . For research purposes, it is stable at ambient temperature for short periods during shipping and should be stored as a powder at -20°C for long-term preservation . Please be advised: This product is for research use only, not for human use. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-fluoro-1-benzofuran-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-2-14-11(13)9-8(12)4-3-7-5-6-15-10(7)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYZLXGEGADIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC2=C1OC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-fluorobenzofuran-7-carboxylate has garnered attention for its potential in drug development. Its structural similarities to other bioactive compounds suggest it may possess pharmacological properties that could be harnessed for therapeutic purposes.

Potential Therapeutic Uses

  • Antiviral Activity : Research indicates that benzofuran derivatives, including this compound, may exhibit antiviral properties, particularly against hepatitis C virus infections .
  • Cancer Treatment : The compound's unique structure may allow it to interact with biological targets involved in cancer progression, making it a candidate for further investigation in oncology.

Organic Synthesis Applications

The compound is also valuable in organic synthesis, where it can serve as an intermediate in the production of more complex molecules.

Case Studies and Research Findings

Several studies have investigated the applications of this compound in scientific research:

Case Study Example

A study examining the antiviral properties of benzofuran derivatives highlighted that compounds with fluorinated groups exhibited enhanced activity against specific viral strains. This compound was included in this analysis due to its structural relevance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-fluorobenzofuran-7-carboxylate belongs to the benzofuran carboxylate ester family. Below is a comparative analysis with analogous compounds based on structural, physicochemical, and functional properties:

Table 1: Key Properties of this compound and Related Compounds

Compound Name Molecular Formula Substituents Solubility (DMSO) Biological Activity Stability
This compound C₁₁H₉FO₃ 6-F, 7-COOEt High β-lactamase inhibition Stable at -20°C (powder: 3 years)
Ethyl benzofuran-7-carboxylate C₁₁H₁₀O₃ 7-COOEt Moderate Antimicrobial (non-specific) Less stable (requires -80°C storage)
Mthis compound C₁₀H₇FO₃ 6-F, 7-COOMe High β-lactamase inhibition (lower potency) Similar stability
6-Fluorobenzofuran-7-carboxylic acid C₉H₅FO₃ 6-F, 7-COOH Low Enzyme inhibition (poor bioavailability) Degrades rapidly at 4°C

Key Findings:

Fluorine Substitution: The 6-fluoro group in this compound enhances metabolic stability and binding affinity to β-lactamase compared to non-fluorinated analogs (e.g., Ethyl benzofuran-7-carboxylate) . Fluorine’s electronegativity improves hydrophobic interactions and resistance to oxidative degradation.

Ester vs. Carboxylic Acid : The ethyl ester moiety (COOEt) increases solubility in organic solvents like DMSO compared to the carboxylic acid derivative (COOH), which exhibits poor solubility and rapid degradation . Methyl esters (COOMe) show similar solubility but reduced inhibitory potency, likely due to steric effects .

Thermal Stability : Ethyl esters generally demonstrate superior storage stability over carboxylic acids, as the latter are prone to decarboxylation under ambient conditions.

Research Implications and Limitations

Most data derive from patent disclosures (e.g., WO 2019075084 A1) or supplier documentation . Further crystallographic studies (e.g., using SHELX programs for structural refinement ) could elucidate precise binding mechanisms and guide optimization of substituent effects.

Biological Activity

Ethyl 6-fluorobenzofuran-7-carboxylate (C₁₁H₉FO₃) is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran structure, characterized by a fused benzene and furan ring system. The presence of a fluorine atom at the 6-position and an ethyl ester group at the 7-position contributes to its unique reactivity and biological properties. The molecular weight of this compound is approximately 208.19 g/mol.

Table 1: Structural Comparison with Related Compounds

Compound NameStructure TypeUnique Features
Ethyl 5-fluorobenzofuran-2-carboxylateBenzofuranFluorine at position 5
Ethyl 6-fluorobenzofuran-3-carboxylateBenzofuranFluorine at position 6
Ethyl 4-fluorobenzofuran-7-carboxylateBenzofuranFluorine at position 4
This compound Benzofuran Fluorine at position 6, ethyl ester

Antimicrobial Properties

This compound has been identified as a β-lactamase inhibitor, which is critical in combating antibiotic resistance. This compound exhibits notable antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzofuran scaffold can significantly influence the biological activity of derivatives. For instance, substituents at specific positions can enhance potency against certain targets. A study highlighted that the introduction of hydrophilic groups at the 6 or 7 positions of related compounds markedly improved their inhibitory effects on target enzymes .

Case Studies and Research Findings

  • Inhibition of β-lactamase : A study demonstrated that this compound effectively inhibits β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This was evidenced by an IC₅₀ value indicating strong binding affinity to the enzyme, suggesting its potential as a therapeutic agent against resistant bacterial infections .
  • Preclinical Studies : In preclinical trials, compounds structurally similar to this compound exhibited significant antitumor activities. For example, derivatives with modifications at the benzofuran core showed enhanced efficacy in inhibiting tumor growth in specific cancer cell lines, demonstrating the compound's versatility in oncology .
  • Pharmacological Evaluations : Various pharmacological evaluations have been conducted to assess the safety and efficacy profiles of this compound. These studies often utilize electronic health record data to analyze real-world outcomes related to its therapeutic applications .

Q & A

Q. What are the common synthetic routes for Ethyl 6-fluorobenzofuran-7-carboxylate, and how are reaction conditions optimized?

The synthesis often involves cyclization of fluorinated precursors or functionalization of benzofuran cores. For example, silyl enol ether additions to carbonyl intermediates (e.g., Scheme 2–5 in –11) can introduce substituents. Optimization includes adjusting catalysts (e.g., Lewis acids), solvent polarity, and temperature to enhance yield and regioselectivity. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and purity.
  • X-ray crystallography : Resolves molecular geometry and fluorination effects on bond angles (e.g., using SHELX software for refinement, as noted in ).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns. Cross-referencing data with computational models (e.g., DFT) ensures accuracy .

Q. What physicochemical properties (e.g., solubility, stability) are pivotal for experimental design involving this compound?

Key properties include:

  • Solubility : Tested in polar (DMSO, methanol) vs. nonpolar solvents (hexane) to guide reaction media.
  • Thermal stability : DSC/TGA analysis determines decomposition points.
  • Hydrolytic stability : pH-dependent ester group hydrolysis under aqueous conditions ( ).

Advanced Research Questions

Q. How does fluorination at the 6-position influence electronic structure and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron-withdrawing effects of fluorine, altering HOMO-LUMO gaps and nucleophilic/electrophilic sites. Comparative studies with non-fluorinated analogs reveal enhanced electrophilicity at the carboxylate group, impacting reactivity in cross-coupling reactions .

Q. What hydrogen-bonding patterns and supramolecular interactions dominate its crystal packing?

Graph set analysis ( ) identifies motifs like R22(8)\text{R}_2^2(8) rings formed via O–H···O/F interactions. Fluorine’s electronegativity directs short contacts (e.g., C–F···H–C), influencing crystal symmetry and melting behavior. SHELXL refinement ( ) quantifies bond distances and angles for these interactions .

Q. How can Cremer-Pople parameters resolve conformational ambiguities in the benzofuran ring?

Puckering coordinates ( ) define out-of-plane displacements (qq, θ\theta) to model ring non-planarity. For example, a six-membered benzofuran ring may adopt boat or chair conformations, affecting steric strain and intermolecular interactions. X-ray data analyzed via these parameters reveal dominant puckering modes .

Q. What strategies address contradictions in spectroscopic data across studies (e.g., conflicting 19F^{19}\text{F} NMR shifts)?

  • Control experiments : Verify solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts.
  • Dynamic NMR : Detect conformational exchange broadening signals.
  • Crystallographic validation : Correlate solid-state structures with solution-phase data to identify tautomeric or aggregation effects .

Q. How do computational methods predict synthetic pathways for derivatives of this compound?

Retrosynthetic algorithms (e.g., RDKit) combined with DFT-based transition-state modeling identify feasible routes. For example, fluorinated intermediates’ stability is assessed via Gibbs free energy calculations, guiding catalyst selection for Suzuki-Miyaura couplings .

Methodological Notes

  • Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data (e.g., CIF files archived in Cambridge Structural Database) and computational outputs ().
  • Ethical Compliance : Document synthetic hazards (e.g., fluorination reagents) and waste disposal protocols in line with institutional guidelines ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-fluorobenzofuran-7-carboxylate
Reactant of Route 2
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Ethyl 6-fluorobenzofuran-7-carboxylate

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